molecular formula C6H14N2 B091421 1,4-Dimethylpiperazine CAS No. 106-58-1

1,4-Dimethylpiperazine

Cat. No. B091421
CAS RN: 106-58-1
M. Wt: 114.19 g/mol
InChI Key: RXYPXQSKLGGKOL-UHFFFAOYSA-N
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Description

1,4-Dimethylpiperazine is a chemical compound that has been studied in various contexts, particularly in the formation of complexes with other molecules. The compound is known for its ability to form hydrogen bonds and interact with other molecules through van der Waals contacts, as seen in its complex with p-hydroxybenzoic acid . It has also been shown to form crystalline structures with tartaric acid and water molecules, indicating its potential for creating stable molecular assemblies .

Synthesis Analysis

The synthesis of derivatives of 1,4-dimethylpiperazine has been explored, such as the creation of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, which is a model compound for a specific polymeric structure . This indicates that 1,4-dimethylpiperazine can be modified to produce various functional groups, allowing for its incorporation into larger molecular frameworks.

Molecular Structure Analysis

The molecular structure of 1,4-dimethylpiperazine and its complexes has been extensively studied using X-ray diffraction, NMR, and DFT calculations. The piperazine ring typically adopts a chair conformation, with variations in the positions of the methyl groups and other substituents depending on the specific complex . These studies provide detailed insights into the three-dimensional arrangement of atoms within the complexes, which is crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

1,4-Dimethylpiperazine is involved in the formation of various complexes through hydrogen bonding and other non-covalent interactions. For example, it forms a pentanuclear ladder structure with lithium anilide , and it participates in the creation of supramolecular structures with squaric acid . These interactions are key to the compound's ability to serve as a building block in larger molecular assemblies.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-dimethylpiperazine and its complexes have been characterized through spectroscopic methods such as FTIR and NMR, as well as theoretical calculations . These studies reveal the presence of specific vibrational modes and chemical shifts that are indicative of the compound's structure and the nature of its interactions with other molecules. The compound's ability to form stable hydrates and its behavior in the presence of water also highlight its potential applications in various chemical contexts .

Scientific Research Applications

  • Polyurethane Foam Production : 1,4-dimethylpiperazine was evaluated as a substitute catalyst in polyurethane foam production. It was found to be a good delayed action catalyst, useful for in-mold flowability and slow cure times, with comparable foam properties to traditional catalysts (Samarappuli & Liyanage, 2018).

  • Structural Chemistry : Studies have been conducted on the molecular structure of various 1,4-dimethylpiperazine complexes, including its solvates with lithium anilide (Clegg et al., 2000), chloroacetyl (Bassi & Scordamaglia, 1977), and l-tartaric acid (Dega-Szafran, Katrusiak & Szafran, 2008). These studies contribute to a deeper understanding of molecular interactions and structural properties.

  • Pharmaceutical Research : 1,4-dimethylpiperazine derivatives have been studied for their potential use as CCR1 antagonists in the treatment of inflammatory diseases (Norman, 2006).

  • Spectroscopic Analysis : Research has been conducted on the spectroscopic properties of 1,4-dimethylpiperazine complexes, which is significant for understanding molecular interactions and structural analysis (Dega-Szafran, Katrusiak & Szafran, 2006).

  • Chemical Physics : The radical cation of N,N-dimethylpiperazine has been studied for its structural effects and orbital interactions (Brouwer et al., 1998). This research contributes to the understanding of electronic properties in organic molecules.

  • Synthetic Chemistry : Research on the condensation of 1,4-diacetylpiperazine-2,5-dione with aldehydes has implications for the synthesis of complex organic compounds (Gallina & Liberatori, 1974).

  • Organic Synthesis : The molecule has been used in the synthesis of difluoro-contained dihydrobenzofurans and indolins, demonstrating its versatility in organic synthesis (Ma et al., 2020).

Safety And Hazards

1,4-Dimethylpiperazine is a highly flammable liquid and vapor. It may be corrosive to metals and is harmful if swallowed. It causes severe skin burns and eye damage .

properties

IUPAC Name

1,4-dimethylpiperazine
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InChI

InChI=1S/C6H14N2/c1-7-3-5-8(2)6-4-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RXYPXQSKLGGKOL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14N2
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DSSTOX Substance ID

DTXSID8051544
Record name 1,4-Dimethylpiperazine
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Molecular Weight

114.19 g/mol
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Physical Description

Liquid
Record name Piperazine, 1,4-dimethyl-
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Vapor Pressure

5.22 [mmHg]
Record name N,N'-Dimethylpiperazine
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Product Name

1,4-Dimethylpiperazine

CAS RN

106-58-1
Record name 1,4-Dimethylpiperazine
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Record name N,N'-Dimethylpiperazine
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Record name 1,4-Dimethylpiperazine
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Record name Piperazine, 1,4-dimethyl-
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Record name 1,4-Dimethylpiperazine
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Record name 1,4-dimethylpiperazine
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Record name 1,4-DIMETHYLPIPERAZINE
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Synthesis routes and methods

Procedure details

A solution of 86 g. (1.0 mole) of piperazine in 262 g. ethanol was added with stirring to 130 g. (1.6 moles) of 37% formalin in an appropriate vessel at a temperature of 30°-40°C. maintained with cooling. This slurry, containing 25 wt.% water and 75 wt.% ethanol as solvent, based on solvent weight, was then charged to an autoclave containing 14 g. of a supported nickel catalyst (Harshaw Ni-3266P, Harshaw Chemical Company) and stirred in a hydrogen atmosphere at 91°C. under 50 psig for 5 hours. Analysis of the crude product by gas liquid chromatography, calculating on a water-alcohol free basis, gave 60.4% 1,4-dimethylpiperazine, 38.2% 1-methylpiperazine, and 0.5% piperazine.
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38.2%
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0.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,070
Citations
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2008 - Elsevier
1,4-Dimethylpiperazine di-betaine, DBPZ (1,4-dicarboxymethyl-1,4-dimethylpiperazinium inner salt) crystallizes with two molecules of water. The crystals are triclinic, space group P1, a=…
Number of citations: 11 www.sciencedirect.com
T Taniguchi, R Kawajiri, H Ishibashi - Arkivoc, 2008 - arkat-usa.org
Radical cyclization of o-ethenyltrichloroacetanilides in boiling 1, 4-dimethylpiperazine was examined with a comparison of the mode of radical cyclizations under a Bu3SnH-mediated …
Number of citations: 7 www.arkat-usa.org
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2009 - Elsevier
Crystal structure of the 1:1 complex of 1,4-dimethylpiperazine di-betaine (1,4-dimethyl-1,4-dicarboxymethylpiperazinium, inner salt, DBPZ) with meso-tartaric acid (meso-TA) has been …
Number of citations: 14 www.sciencedirect.com
Z Dega-Szafran, A Katrusiak, A Komasa… - Supramolecular …, 2013 - Taylor & Francis
The 1:2 complex of 1,4-dimethylpiperazine mono-betaine (MBPZ) with squaric acid (H 2 SQ) has been characterised by single-crystal X-ray analysis, FTIR and NMR spectroscopies, …
Number of citations: 14 www.tandfonline.com
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of molecular structure, 2006 - Elsevier
Crystal structure of the 1:1 complex of 1,4-dimethylpiperazine mono-betaine (MBPZ) with p-hydroxybenzoic acid (HBA) has been determined by X-ray diffraction. The acid molecule is …
Number of citations: 42 www.sciencedirect.com
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2008 - Elsevier
1,4-Dimethylpiperazine di-betaine (DBPZ) forms a crystalline complex with l-tartaric acid (TA) and two and a half water molecules. The crystals are monoclinic, space group P2 1 . The …
Number of citations: 12 www.sciencedirect.com
HQ Waleed, B Viskolcz, Z Fejes, B Fiser - Computational and Theoretical …, 2023 - Elsevier
The reaction of phenyl isocyanate (PhNCO) and butan-1-ol (BuOH) in acetonitrile without and in the presence of two amine catalysts, 2,2-dimorpholinodiethylether (DMDEE) and 1,4-…
Number of citations: 2 www.sciencedirect.com
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2008 - Elsevier
1,4-Dimethylpiperazine mono-betaine (1-carboxymethyl-1,4-dimethylpiperazinium inner salt, MBPZ) crystallizes as monohydrate. The crystals are orthorhombic, space group Pccn. Two …
Number of citations: 9 www.sciencedirect.com
Z Dega-Szafran, A Katrusiak, M Szafran - Journal of Molecular Structure, 2008 - Elsevier
Crystal structure of the 1:1 complex of 1,4-dimethylpiperazine di-betaine (1,4-dicarboxymethyl-1,4-dimethylpiperazinium inner salt, DBPZ) with l-tartaric acid (TA) has been determined …
Number of citations: 19 www.sciencedirect.com
C Bérubé, S Cardinal, PL Boudreault, X Barbeau… - Tetrahedron, 2015 - Elsevier
With the objective of developing novel chiral ligands, we report an efficient strategy to prepare chiral N,N-dimethyl-1,4-piperazines, six-member heterocyclic molecules that possess …
Number of citations: 16 www.sciencedirect.com

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